Ethyl 3-(4-chlorophenyl)propiolate
Overview
Description
Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with the molecular formula C11H9ClO2 It is an ester derived from 3-(4-chlorophenyl)propiolic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-chlorophenyl)propiolate can be synthesized through the esterification of 3-(4-chlorophenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)propiolate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Electrophiles like bromine or hydrogen halides in the presence of catalysts.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution Reactions: Products with various substituents replacing the chlorine atom.
Addition Reactions: Dihalogenated or hydrohalogenated derivatives.
Reduction Reactions: this compound alcohol.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)propiolate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)propiolate involves its reactivity towards various chemical reagents. The propiolate moiety’s triple bond and the ester group’s electrophilic carbonyl carbon are key sites for chemical interactions. These interactions can lead to the formation of new bonds and the transformation of the compound into different derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)propiolate
- Ethyl 3-(4-fluorophenyl)propiolate
- Ethyl 3-(4-methylphenyl)propiolate
Uniqueness
Ethyl 3-(4-chlorophenyl)propiolate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound valuable for targeted synthetic applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQLWFJMRMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348882 | |
Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20026-96-4 | |
Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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